胆固醇碘化物

描述

Synthesis Analysis

The synthesis of cholesteryl iodide and related compounds involves specific chemical reactions and methodologies. For instance, cholesteryl benzoate-ethynylene oligomers were synthesized using a divergence–convergence approach by the Sonogashira–Heck reaction, highlighting the intricate methods involved in creating cholesteryl derivatives (Castruita et al., 2012). Additionally, a generalized synthesis of α-d-cholesterylglycosides utilized one-pot per-O-trimethylsilyl glycosyl iodide glycosidation, showcasing the compound's versatility in synthesis processes (Davis et al., 2014).

Molecular Structure Analysis

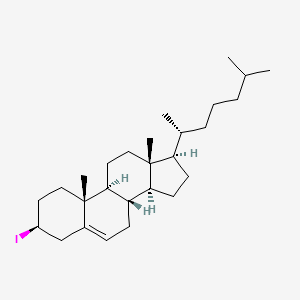

The molecular structure of cholesteryl iodide has been elucidated through X-ray analysis, revealing the presence of a heavy atom (iodine) which assists in working out the structure of organic molecules containing asymmetric centers (Carlisle & Crowfoot, 1945). This analysis confirms the sterol skeleton's chemical structure and provides new evidence on stereochemical relations.

Chemical Reactions and Properties

Cholesteryl iodide participates in various chemical reactions, highlighting its reactivity and the formation of complex structures. For instance, the double bond of cholesteryl tosylates participates in organocuprate substitution reactions, illustrating the compound's reactivity and potential in synthetic chemistry (Posner et al., 1976).

Physical Properties Analysis

The physical properties of cholesteryl iodide and its derivatives, such as cholesteryl esters, have been extensively studied. These compounds can exist in crystal, liquid crystal, and liquid states, with their physical state at physiological temperatures being a determinant of their pathogenicity. A systematic study of transition temperatures and enthalpies has provided insights into the phase behavior of cholesteryl esters as a function of chain length and unsaturation (Ginsburg et al., 1986).

Chemical Properties Analysis

The chemical properties of cholesteryl iodide are influenced by its molecular structure and reactivity. The interaction between UV radiation and cholesteric liquid crystals, including mixtures of cholesteryl iodide, showcases the compound's optical properties and the mechanism behind color shifts upon exposure (Haas et al., 1969). This highlights the compound's potential in creating images and its applications in materials science.

科学研究应用

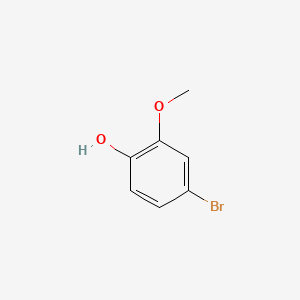

与液晶中紫外辐射的相互作用

胆固醇碘化物与胆固醇溴化物和胆固醇壬酸酯的组合已对其与液晶中紫外辐射的相互作用进行了研究。哈斯、亚当斯和维索基(1969 年)发现这些混合物在紫外线照射下会发生颜色偏移,这会随着照射和成分而变化。这一发现对于使用液晶中的胆固醇碘化物形成图像非常重要,为显示技术和光学器件的潜在应用提供了见解 (Haas, Adams, & Wysocki, 1969)。

晶体结构分析

胆固醇碘化物的晶体结构一直是 X 射线晶体学感兴趣的主题。卡莱尔和克劳福特(1945 年)对胆固醇碘化物进行了 X 射线分析,展示了像碘这样的重原子在确定具有多个不对称中心的复杂有机分子的结构中的作用。该分析为甾醇化合物的化学和立体化学结构提供了有价值的见解 (Carlisle & Crowfoot, 1945)。

液晶器件中的光子应用

古吕见、横山、大友和真敷等(2004 年)对掺杂有荧光染料的胆固醇液晶(CLC)器件的研究揭示了胆固醇碘化物的光可调光子带隙特性。他们发现对这些 CLC 电池进行紫外线照射会导致手性光子带隙发生变化,从而能够在很宽的范围内控制激光振荡波长。这一发现对于可调谐激光和光子器件的开发至关重要 (Furumi, Yokoyama, Otomo, & Mashiko, 2004)。

螺距测定中的分子作用

亚当斯和哈斯(1971 年)研究了胆固醇碘化物在确定液晶混合物螺距中的分子影响。他们证明胆固醇碘化物的有效旋光度受其环境的影响,影响二元混合物中的手性。这项研究对液晶显示器和其他光学器件的设计和优化具有影响 (Adams & Haas, 1971)。

纳米技术和多糖纳米凝胶

秋山等人(2007 年)探索了胆固醇衍生物在纳米凝胶中的组装,重点是含胆固醇的甘露聚糖。他们发现这些化合物形成具有不同特性的纳米凝胶,具体取决于多糖结构,为生物技术应用(如药物递送系统和纳米医学)提供了潜力 (Akiyama et al., 2007)。

安全和危害

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling cholesteryl iodide . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

While specific future directions for cholesteryl iodide are not mentioned in the search results, research on cholesterol-based compounds has seen advances in synthesis and applications in different research fields . These applications range from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators .

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVJGSYGUZXDAR-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951874 | |

| Record name | 3-Iodocholest-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl iodide | |

CAS RN |

2930-80-5 | |

| Record name | Cholesteryl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2930-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002930805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodocholest-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β-iodocholest-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。